Potassium Titanium Oxalate Dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium Titanium Oxalate Dihydrate is a derivative of Oxalic Acid. It is used as a catalyst in organic synthesis due to its excellent water solubility . It can be easily separated from the reaction mixture after the completion of the reaction .

Synthesis Analysis

Potassium Titanium Oxalate Dihydrate can be synthesized by heating Tetra Alkyl Titanate with Potassium Oxalate . It has also been used as a precursor to synthesize titanium dioxide (TiO2) nanoparticles .Molecular Structure Analysis

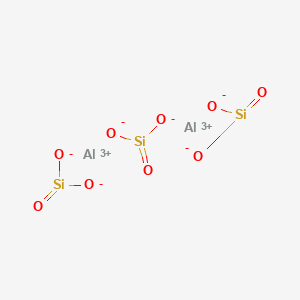

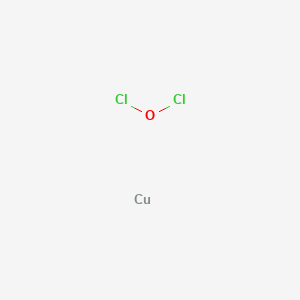

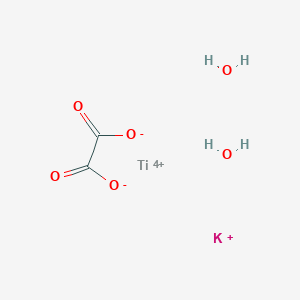

The molecular formula of Potassium Titanium Oxalate Dihydrate is C4K2O9Ti·2H2O . It is a perovskite-type compound that has been shown to have high chemical stability and UV-resistance .Chemical Reactions Analysis

The thermal dehydration reaction of Potassium Titanium Oxalate Dihydrate has been studied by means of thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in nitrogen atmosphere at different heating rates . It dehydrates in a single step through a practically irreversible process .Physical And Chemical Properties Analysis

Potassium Titanium Oxalate Dihydrate is a white crystalline powder . It is freely soluble in water . It should be stored in tightly closed containers at room temperature .Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis

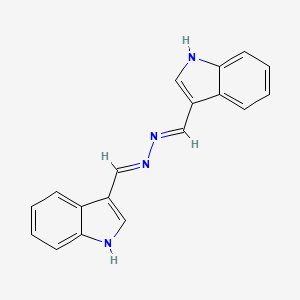

Potassium Titanium Oxalate Dihydrate (PTO) can be used as a catalyst in organic synthesis . It has been used to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol . This application takes advantage of PTO’s excellent water solubility and the fact that it can be easily separated from the reaction mixture after the completion of the reaction .

Electrolyte in Plasma Electrolytic Oxidation (PEO)

PTO can be used as an electrolyte to functionalize the surface of aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) . PEO is a surface treatment process used to produce oxide coatings on metals such as aluminum, magnesium, and titanium. The TiO2 layer produced using PTO as an electrolyte can enhance the surface properties of the aluminum alloy .

Precursor for Titanium Dioxide (TiO2) Nanoparticles

PTO can be used as a precursor to synthesize titanium dioxide (TiO2) nanoparticles . TiO2 nanoparticles have a wide range of applications, including in photocatalysis, solar cells, and sensors .

Synthesis of Zinc Titanate Nanoparticles

PTO can be used in the hydrothermal process to synthesize ZnO–TiO2 and zinc titanate nanoparticles . These nanoparticles have been used in various applications, including as catalysts and pigments in industries .

Synthesis of Zn2TiO4 and Zn2Ti3O8 Nanoparticles

Upon subsequent calcination of the precursors at high temperatures, Zn2TiO4 and Zn2Ti3O8 nanoparticles can be synthesized . These nanoparticles exhibit strong emission at 386 nm, which can be useful in various optical applications .

Synthesis of ZnTiO3 Nanoparticles

ZnTiO3 nanoparticles can also be synthesized using PTO . These nanoparticles exhibit strong emission at 370 nm . ZnTiO3 is a low-temperature calcining dielectric material and has been widely used in microwave dielectrics .

Mecanismo De Acción

Target of Action

Potassium Titanium Oxalate Dihydrate (PTO) primarily targets aluminum alloys and hydrogen peroxide in different contexts . In the context of aluminum alloys, it is used in the micro-arc oxidation process to create a colored ceramic layer on the surface . In the context of hydrogen peroxide detection, it reacts with hydrogen peroxide to form a stable orange complex in acidic medium .

Mode of Action

In the micro-arc oxidation process, PTO is added to a sodium hexametaphosphate electrolyte system. The resulting solution is used to create a colored ceramic layer on the surface of aluminum alloys . The color of the ceramic layer is primarily due to the combined action of Al2O3 and TiO2 .

In the detection of hydrogen peroxide, PTO reacts with hydrogen peroxide in an acidic medium to form a stable orange complex. This reaction is used to measure the concentration of hydrogen peroxide in Fenton advanced oxidation systems .

Biochemical Pathways

It is known that the compound plays a role in the micro-arc oxidation process, which involves the formation of a ceramic layer on the surface of aluminum alloys . This process likely involves a number of complex chemical reactions.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments. The compound’s sensitivity to air, heat, and humidity may also affect its bioavailability.

Result of Action

The primary result of PTO’s action is the formation of a colored ceramic layer on the surface of aluminum alloys . This layer is formed as a result of the micro-arc oxidation process, and its color is primarily due to the combined action of Al2O3 and TiO2 . In the context of hydrogen peroxide detection, the reaction of PTO with hydrogen peroxide results in the formation of a stable orange complex .

Action Environment

The action of PTO is influenced by several environmental factors. For instance, the compound is sensitive to air, heat, and humidity , which can affect its stability and efficacy. In the micro-arc oxidation process, the concentration of PTO in the electrolyte solution, as well as the pulse number, pulse width, and current density, can affect the quality and color of the resulting ceramic layer .

Safety and Hazards

Propiedades

IUPAC Name |

potassium;oxalate;titanium(4+);dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K.2H2O.Ti/c3-1(4)2(5)6;;;;/h(H,3,4)(H,5,6);;2*1H2;/q;+1;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYUWUVATCWCES-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[K+].[Ti+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4KO6Ti+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747908 |

Source

|

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium Titanium Oxalate Dihydrate | |

CAS RN |

14402-67-6 |

Source

|

| Record name | potassium;oxalate;titanium(4+);dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Potassium Titanium Oxalate Dihydrate in the synthesis of Barium Strontium Titanate (BaSrTiO3)?

A1: Potassium Titanium Oxalate Dihydrate serves as a precursor material for the Titanium source in the synthesis of BaSrTiO3. In the research, an oxalate co-precipitation method was employed. [] This method involves reacting Barium Chloride Dihydrate and Potassium Titanium Oxalate Dihydrate in a controlled manner to obtain a precipitate containing both Barium and Titanium. [] This precipitate is then calcined to obtain the final BaSrTiO3 powder.

Q2: Are there alternative methods for synthesizing BaSrTiO3 that don't use Potassium Titanium Oxalate Dihydrate?

A2: Yes, while the provided research uses Potassium Titanium Oxalate Dihydrate and an oxalate co-precipitation method, other methods exist. The second abstract mentions a hydrothermal process to synthesize Zinc Titanate nanoparticles. [] Although not directly stated for BaSrTiO3, this suggests that hydrothermal synthesis could be a potential alternative route. Further research would be needed to explore the efficacy of such alternative methods for BaSrTiO3 specifically.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)